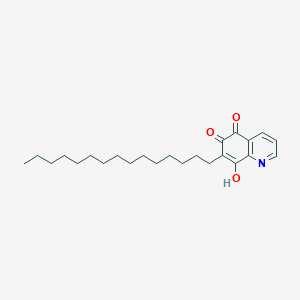
8-Hydroxy-7-pentadecylquinoline-5,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-7-pentadecylquinoline-5,6-dione is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-pentadecylquinoline-5,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include quinoline derivatives and long-chain alkyl halides.
Alkylation Reaction: The quinoline derivative undergoes an alkylation reaction with a pentadecyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This step introduces the pentadecyl group at the 7-position of the quinoline ring.
Hydroxylation: The next step involves the introduction of a hydroxyl group at the 8-position of the quinoline ring. This can be achieved through a hydroxylation reaction using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Oxidation: Finally, the compound undergoes an oxidation reaction to introduce the dione functionality at the 5,6-positions. Common oxidizing agents used for this purpose include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-7-pentadecylquinoline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms.
Substitution: The hydroxyl group at the 8-position can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its use in drug development, particularly for the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-7-pentadecylquinoline-5,6-dione involves its interaction with various molecular targets. The hydroxyl and dione functionalities allow it to form complexes with metal ions, which can disrupt biological processes in microorganisms and cancer cells. Additionally, its lipophilic pentadecyl chain facilitates its incorporation into cell membranes, affecting membrane integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities but lacking the long alkyl chain.
Clioquinol: An 8-hydroxyquinoline derivative with iodine substitution, known for its antimicrobial properties.
8-Hydroxy-5-quinolinesulfonic acid: Another derivative with sulfonic acid functionality, used in analytical chemistry.
Uniqueness
8-Hydroxy-7-pentadecylquinoline-5,6-dione is unique due to its long alkyl chain, which enhances its lipophilicity and ability to interact with cell membranes. This structural feature distinguishes it from other quinoline derivatives and contributes to its distinct biological and chemical properties.
Propriétés
Numéro CAS |
31509-62-3 |
|---|---|
Formule moléculaire |
C24H35NO3 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
8-hydroxy-7-pentadecylquinoline-5,6-dione |
InChI |
InChI=1S/C24H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-22(26)21-19(17-15-18-25-21)23(27)24(20)28/h15,17-18,26H,2-14,16H2,1H3 |
Clé InChI |
PJFLSWORUNVLSQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=C(C2=C(C=CC=N2)C(=O)C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















